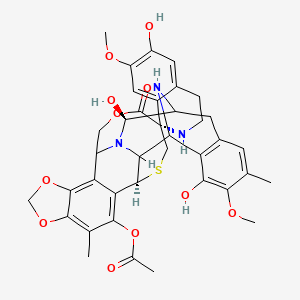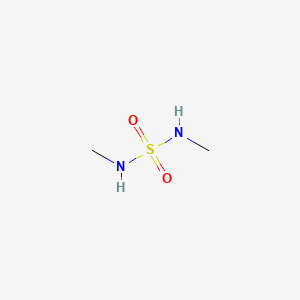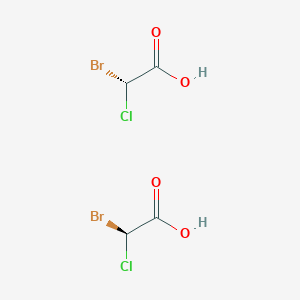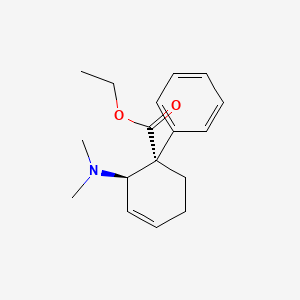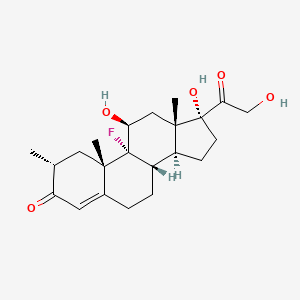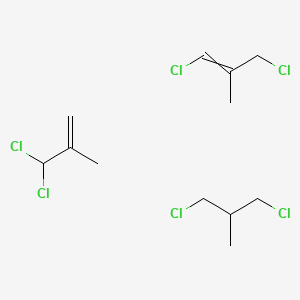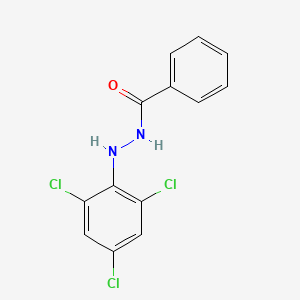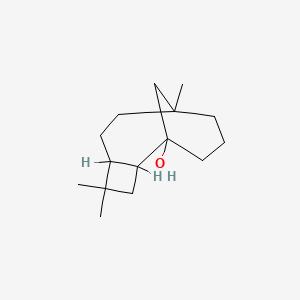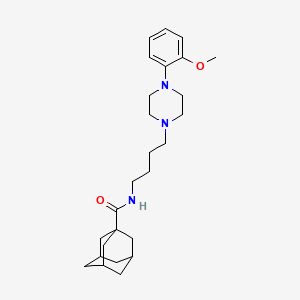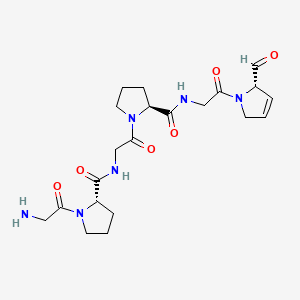
Cyclo(tri(prolylglycyl))
Vue d'ensemble
Description
Cyclo(tri(prolylglycyl)), also known as CPG2, is a cyclic compound that has been extensively studied in the field of biomedical research for its potential therapeutic applications. It is a small molecule and is classified as experimental . The chemical formula of Cyclo(tri(prolylglycyl)) is C21H30N6O6 .
Synthesis Analysis
Four cyclic peptides of the type cyclo (Pro-Gly)n were synthesized and characterized. The peptides are cyclo (L-Pro-Gly)2, cyclo (L-Pro-Gly)3, cyclo (L-Pro-Gly)4, and cyclo (D-Pro-Gly-L-Pro-Gly). Aspects of the cyclization reactions leading to these peptides are discussed, particularly with respect to the choice of sequence of linear precursor .
Molecular Structure Analysis
The crystal structure of cyclo (Pro-Gly)3 complex with LiSCN (C22H30N7O6SLi) has been solved by x-ray diffraction . The structure of cyclo-L-prolyl-glycyl has been determined by single-crystal X-ray analysis .
Chemical Reactions Analysis
Conformational analysis is the study of kinetic and thermodynamic properties of molecules that are conformation dependent such as the existence of a preferred conformation, energies and populations of different conformational arrangements, and chemical consequences of it .
Physical And Chemical Properties Analysis
Cyclo(tri(prolylglycyl)) has a molecular weight of 462.5 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 .
Applications De Recherche Scientifique
Benchmarking Systems for Testing Quantum Chemical Theoretical Methods
Cyclo(tri(prolylglycyl)) and other cyclocarbons are excellent benchmarking systems for testing quantum chemical theoretical methods . They provide a unique platform to evaluate the accuracy and reliability of different computational approaches in predicting the properties of carbon-rich materials .
Precursors to Carbon-Rich Materials
Cyclocarbons, including Cyclo(tri(prolylglycyl)), are valuable precursors to other carbon-rich materials . They can be used in the synthesis of various carbon allotropes, expanding the family of carbon-based materials with potential applications in electronics, photonics, and energy storage .
Cell Proliferative Activity
Cyclo(tri(prolylglycyl)) has been studied for its effects on cell proliferative activity . It was found that the compound does not affect the level of Ki-67, a proliferation marker, in examined cell lines and distribution of the cells over G1 and G2 phases of the cell cycle . However, it was observed to reduce the number of early apoptotic cells, suggesting a potential protective action .
Neuroprotective Properties
The compound has been found to possess neuroprotective properties . These properties could result from its positive effect on the level of brain-derived neurotrophic factor and modulation of activity of insulin-like growth factor-1 and AMPA receptors .
Mnemotropic Properties
Cyclo(tri(prolylglycyl)) also possesses mnemotropic properties . This suggests that it could potentially be used in the treatment of memory disorders or cognitive impairment .
Antibacterial Action
While not directly related to Cyclo(tri(prolylglycyl)), similar cyclopeptides have been synthesized for the purpose of comparing their antibacterial action . Given the structural similarities, it’s possible that Cyclo(tri(prolylglycyl)) could also exhibit antibacterial properties .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[2-[(2S)-2-[[2-[(2S)-2-formyl-2,5-dihydropyrrol-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O6/c22-10-17(29)26-8-2-5-15(26)20(32)24-12-19(31)27-9-3-6-16(27)21(33)23-11-18(30)25-7-1-4-14(25)13-28/h1,4,13-16H,2-3,5-12,22H2,(H,23,33)(H,24,32)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEECVZDETXGRLF-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)N3CC=CC3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CC=C[C@H]3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958829 | |
| Record name | N-(2-{2-[{[2-(2-Formyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-2-oxoethyl)-1-glycylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(tri(prolylglycyl)) | |
CAS RN |
37783-51-0 | |
| Record name | Cyclo(tri(prolylglycyl)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037783510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{2-[{[2-(2-Formyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-2-oxoethyl)-1-glycylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



